N-[(2-methoxyphenyl)methyl]-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
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Description
N-[(2-methoxyphenyl)methyl]-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H21N3O4S2 and its molecular weight is 491.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 491.09734851 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
F2692-0362, also known as N-[(2-methoxyphenyl)methyl]-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide, is an Angiotensin II receptor blocker (ARB). ARBs are a group of pharmaceuticals that bind to and inhibit the angiotensin II receptor type 1 (AT 1) and thereby block the arteriolar contraction and sodium retention effects of the renin–angiotensin system .
Mode of Action
These substances are AT 1 -receptor antagonists; that is, they block the activation of angiotensin II AT 1 receptors. AT 1 receptors are found in smooth muscle cells of vessels, cortical cells of the adrenal gland, and adrenergic nerve synapses . By blocking these receptors, F2692-0362 prevents the binding of angiotensin II, thereby inhibiting the contraction of arterioles and the retention of sodium .
Biochemical Pathways
The primary biochemical pathway affected by F2692-0362 is the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance. By blocking the AT 1 receptors, F2692-0362 inhibits the effects of angiotensin II, leading to vasodilation (expansion of blood vessels) and decreased fluid volume, which in turn lowers blood pressure .
Result of Action
The primary result of F2692-0362’s action is the lowering of blood pressure. By blocking the AT 1 receptors, it inhibits the vasoconstrictive and sodium-retaining effects of angiotensin II. This leads to vasodilation and decreased fluid volume, which in turn lowers blood pressure .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-31-19-10-4-2-7-16(19)13-26-21(29)15-34-25-27-22-18-9-3-5-11-20(18)32-23(22)24(30)28(25)14-17-8-6-12-33-17/h2-12H,13-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJTAZMZJQPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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